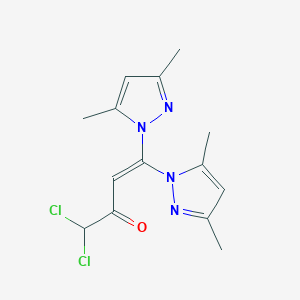![molecular formula C27H26N4O2 B11082891 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione CAS No. 405277-83-0](/img/structure/B11082891.png)
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their stability and intense coloration.
准备方法
The synthesis of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione typically involves a diazotization reaction followed by coupling with an aromatic amine. The general synthetic route includes the following steps:
Diazotization: An aromatic amine, such as 4-(dimethylamino)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(piperidin-1-yl)anthracene-9,10-dione under basic conditions to form the azo compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonic acids, and nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aromatic amines.
科学研究应用
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: The compound is used as a dye and pigment in various chemical processes. Its intense coloration makes it suitable for use in textile and printing industries.
Biology: In biological research, the compound can be used as a staining agent for microscopy and histology. Its ability to bind to specific cellular components allows for the visualization of structures under a microscope.
Medicine: The compound’s derivatives have potential therapeutic applications, including anticancer and antimicrobial activities. Research is ongoing to explore its efficacy and safety in medical treatments.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
作用机制
The mechanism of action of 1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s azo group can undergo reversible isomerization between the trans (E) and cis (Z) forms upon exposure to light, leading to changes in its electronic and structural properties. This photoisomerization process is utilized in applications such as molecular switches and sensors.
In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through non-covalent interactions. These interactions can affect cellular processes and lead to various biological effects, including cytotoxicity and antimicrobial activity.
相似化合物的比较
1-{(Z)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione can be compared with other similar azo compounds, such as:
1-{(E)-[4-(dimethylamino)phenyl]diazenyl}-4-(piperidin-1-yl)anthracene-9,10-dione: The trans isomer of the compound, which has different photophysical properties and stability compared to the cis isomer.
4-(dimethylamino)azobenzene: A simpler azo compound with similar coloration properties but lacking the anthracene and piperidine moieties.
Disperse Orange 3: A commercially used azo dye with applications in textile dyeing and printing.
The uniqueness of this compound lies in its combination of the azo group with the anthracene and piperidine moieties, which impart distinct electronic and structural properties. These features make it suitable for specialized applications in advanced materials and scientific research.
属性
CAS 编号 |
405277-83-0 |
|---|---|
分子式 |
C27H26N4O2 |
分子量 |
438.5 g/mol |
IUPAC 名称 |
1-[[4-(dimethylamino)phenyl]diazenyl]-4-piperidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C27H26N4O2/c1-30(2)19-12-10-18(11-13-19)28-29-22-14-15-23(31-16-6-3-7-17-31)25-24(22)26(32)20-8-4-5-9-21(20)27(25)33/h4-5,8-15H,3,6-7,16-17H2,1-2H3 |
InChI 键 |
YNUABFLHEKCFBP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C3C(=C(C=C2)N4CCCCC4)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-(4-bromophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11082819.png)
![ethyl 4-{[(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082823.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082834.png)
![1a-acetyl-1-[(4-bromophenyl)carbonyl]-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11082836.png)
![2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11082845.png)
![1-(Ethylsulfonyl)-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11082852.png)
![N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11082854.png)
![ethyl 4-{[(2Z)-3-(3,4-dimethoxybenzyl)-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11082856.png)

![6-Tert-butyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11082859.png)
![Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11082863.png)

![1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11082874.png)
![(4E)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11082877.png)
